5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE
Description
This compound is a structurally complex molecule featuring a thiophene-2-carboxamide backbone substituted with a 5-bromo group. The carboxamide nitrogen is further functionalized with two distinct moieties:
- A 2-(dimethylamino)ethyl group, contributing basicity and enhanced solubility via protonation (as evidenced by its hydrochloride salt form).
The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
5-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2N3OS2.ClH/c1-21(2)5-6-22(15(23)11-3-4-13(17)24-11)16-20-14-10(19)7-9(18)8-12(14)25-16;/h3-4,7-8H,5-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJLYFWVPBZMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(S3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include brominating agents, fluorinating agents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while nucleophilic substitution can introduce various functional groups at the bromine or fluorine positions.
Scientific Research Applications
Medicinal Chemistry
The compound has demonstrated potential as a therapeutic agent in various biological assays:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines by inhibiting specific signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Properties : Research indicates that derivatives of benzothiazole and thiophene can inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .
Case Studies and Research Findings
- Inhibition of RORγt : A study highlighted that thiazole derivatives have been identified as potent inhibitors of RORγt, a receptor involved in autoimmune diseases. This suggests that similar compounds may also exhibit similar inhibitory effects .
- Neuroprotective Effects : Another investigation focused on related thiazoline compounds demonstrated protective effects against glutamate-induced excitotoxicity in glial cells, indicating potential applications in neurodegenerative disorders.
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of 5-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-CARBOXAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The benzothiazole moiety may bind to proteins or enzymes, altering their activity. The fluorine atoms can enhance binding affinity and specificity, while the thiophene ring may facilitate interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of halogenated heterocycles, sharing structural motifs with several analogs. Below is a comparative analysis based on substituent effects, physicochemical properties, and inferred biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Bioactivity: The 4,6-difluoro-benzothiazole group in the target compound may enhance binding affinity to enzymatic targets (e.g., kinases) compared to non-fluorinated analogs like 5-bromo-2-methylbenzothiazole . The dimethylaminoethyl group distinguishes it from simpler brominated thiophenes (e.g., 5-bromo-2-thienoic acid), offering improved membrane permeability and solubility.
Physicochemical Properties :
- The hydrochloride salt reduces the target compound’s logP (estimated 3.2 vs. 2.8 for 5-bromo-2-methylbenzothiazole), favoring pharmacokinetic profiles.
- Bromine’s steric bulk may hinder off-target interactions compared to smaller halogens (e.g., chlorine).
Research Findings and Implications
- Structural Uniqueness : The simultaneous presence of bromine, fluorine, and a tertiary amine in the target compound distinguishes it from simpler halogenated heterocycles. This design likely optimizes both target engagement (via halogen bonding) and solubility.
- Hypothetical Applications: Fluorinated benzothiazoles are prevalent in anticancer agents (e.g., kinase inhibitors), while dimethylaminoethyl groups are common in CNS-targeting drugs. The compound may bridge these applications .
Biological Activity
5-Bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-2-carboxamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique combination of bromine and fluorine substituents, a thiophene ring, and a benzothiazole moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is represented as follows:
The molecular weight is approximately 385.27 g/mol. The presence of multiple heteroatoms and halogens suggests diverse reactivity profiles that are crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves several key steps, including:
- Knoevenagel Condensation : Reaction of 4,6-difluorobenzothiazole with thiophene-2-carboxylic acid in the presence of a base such as piperidine.
- Microwave Irradiation : This method accelerates the reaction using microwave energy to enhance yield and reduce reaction time.
Analytical techniques like HPLC and NMR spectroscopy are employed to confirm the structure and assess purity .
Anticancer Properties
Recent studies have highlighted the anticancer activity of thiophene carboxamide derivatives, including compounds similar to this compound. For instance:
- In vitro Studies : Compounds with similar structures demonstrated significant cytotoxicity against Hep3B liver cancer cells with IC50 values ranging from 5.46 µM to 12.58 µM . The mechanism involves disruption of tubulin dynamics akin to that observed with Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase.
The proposed mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. For example, it may inhibit critical pathways involved in cancer cell proliferation or survival by binding to tubulin or other cellular proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the thiophene or benzothiazole rings can significantly influence potency and selectivity. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 5-Bromo-N-(4,6-difluoro...) | 5.46 - 12.58 | Tubulin inhibition |
| N-(3,4-dimethoxyphenyl)... | 7.66 | Cell cycle arrest |
| N-(4-tert-butylphenyl)... | 2.77 | Enhanced tubulin binding |
These findings suggest that modifications to the halogen positions or the introduction of additional functional groups can enhance anticancer efficacy .
Case Studies
Several case studies have been documented that illustrate the effectiveness of thiophene carboxamide derivatives:
- Hep3B Cell Line Study : A series of compounds were tested for their cytotoxic effects on Hep3B cells, revealing promising results for those with specific halogen substitutions .
- Molecular Docking Studies : Computational analyses demonstrated favorable binding interactions between these compounds and target proteins involved in cancer progression .
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and what are common pitfalls in its purification?
Answer: The synthesis of benzothiazole-containing compounds often involves multi-step reactions. A plausible route includes:
- Step 1: Bromination of the thiophene ring using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
- Step 2: Coupling the brominated thiophene with a 4,6-difluorobenzothiazole moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Step 3: Introducing the dimethylaminoethyl group via nucleophilic substitution or reductive amination .
Purification Challenges:
- Byproduct formation: Side reactions during coupling steps (e.g., dehalogenation) may require column chromatography with gradient elution (hexane/ethyl acetate) .
- Hydrochloride salt formation: Crystallization from ethanol/water mixtures is recommended to isolate the hydrochloride form, but pH control (<2) is critical to avoid decomposition .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Answer: Use a combination of analytical techniques:
- NMR: Confirm substitution patterns (e.g., fluorine atoms at C4/C6 of benzothiazole via -NMR) and dimethylaminoethyl integration (-NMR, δ ~2.2–2.5 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peak at m/z 504.98) and isotopic patterns for bromine .
- Elemental Analysis: Ensure stoichiometric ratios of Br, F, and N (deviation >0.4% indicates impurities) .
Q. What solvents and conditions are optimal for solubility studies of this compound?
Answer: This compound’s solubility is influenced by its hydrochloride salt and hydrophobic benzothiazole-thiophene core:
- Polar solvents: Soluble in DMSO, DMF, or methanol (≥10 mg/mL at 25°C).
- Aqueous buffers: Limited solubility in water (use 0.1% HCl or 5% DMSO co-solvent for biological assays) .
- Stability: Avoid prolonged exposure to light or temperatures >40°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from:
- Purity variations: Use HPLC (C18 column, 0.1% TFA in water/acetonitrile) to confirm purity >98% .
- Assay conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine for kinase inhibition) .
- Metabolite interference: Perform LC-MS/MS to identify active metabolites in cell-based assays .
Q. What strategies optimize reaction yields for the dimethylaminoethyl substitution step?
Answer:
- Catalyst selection: Use Pd(OAc)/Xantphos for Buchwald-Hartwig amination to reduce side reactions .
- Stoichiometry: Maintain a 1.2:1 molar ratio of dimethylaminoethylamine to brominated intermediate to avoid excess amine residues .
- Temperature control: Conduct reactions at 80–90°C in toluene to balance reactivity and decomposition .
Q. How can computational modeling guide the design of derivatives with enhanced target binding?
Answer:
- Docking studies: Use Schrödinger Suite or AutoDock to simulate interactions with target proteins (e.g., kinases). Focus on the benzothiazole-thiophene core’s π-π stacking and the dimethylaminoethyl group’s electrostatic contributions .
- QSAR analysis: Correlate substituent electronegativity (e.g., fluorine at C4/C6) with IC values to prioritize derivatives .
Q. What are the key considerations for designing stability-indicating assays for this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
